molecular formula C16H16Cl2 B11937515 (1,4-Dichloro-4-phenylbutyl)benzene CAS No. 3617-23-0

(1,4-Dichloro-4-phenylbutyl)benzene

Cat. No.: B11937515
CAS No.: 3617-23-0
M. Wt: 279.2 g/mol
InChI Key: QYIFNWPLJITPJZ-UHFFFAOYSA-N
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Description

(1,4-Dichloro-4-phenylbutyl)benzene is an organic compound with the molecular formula C16H16Cl2 It is a derivative of benzene, where the benzene ring is substituted with a 1,4-dichloro-4-phenylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dichloro-4-phenylbutyl)benzene typically involves the chlorination of a precursor compound. One common method is the chlorination of 4-phenylbutylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dichloro-4-phenylbutyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 1,4-diphenylbutane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Major products are benzoic acid derivatives.

    Reduction Reactions: The primary product is 1,4-diphenylbutane.

Scientific Research Applications

(1,4-Dichloro-4-phenylbutyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,4-Dichloro-4-phenylbutyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobenzene: A simpler compound with two chlorine atoms on the benzene ring.

    4-Phenylbutylbenzene: A related compound without the chlorine substituents.

    1,4-Diphenylbutane: A reduction product of (1,4-Dichloro-4-phenylbutyl)benzene.

Uniqueness

This compound is unique due to the presence of both chlorine and phenylbutyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

CAS No.

3617-23-0

Molecular Formula

C16H16Cl2

Molecular Weight

279.2 g/mol

IUPAC Name

(1,4-dichloro-4-phenylbutyl)benzene

InChI

InChI=1S/C16H16Cl2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

QYIFNWPLJITPJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)Cl)Cl

Origin of Product

United States

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